Superior Antiviral Resilience: Retention of Potency Against a Drug-Resistant HIV-1 Mutant
In a head-to-head comparison, the 8-bromo-substituted quinoline analog retained full antiviral effectiveness against an ALLINI-resistant HIV-1 IN A128T mutant virus, whereas the 6-bromo analog exhibited a significant loss of potency [1]. This finding is critical for selecting a lead compound for further development against drug-resistant viral strains.
| Evidence Dimension | Antiviral potency against drug-resistant HIV-1 mutant |
|---|---|
| Target Compound Data | Retained full effectiveness |
| Comparator Or Baseline | 6-bromo-substituted quinoline analog |
| Quantified Difference | Significant loss of potency for the 6-bromo analog; 8-bromo analog retained full effectiveness. |
| Conditions | In vitro assay against HIV-1 IN A128T mutant virus |
Why This Matters
This evidence directly addresses a critical drug resistance issue, demonstrating that the 8-bromo isomer possesses a superior resistance profile compared to its close 6-bromo analog, a key differentiator for antiviral drug discovery programs.
- [1] Patel, D., et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses, 2022, 14(7), 1466. View Source
